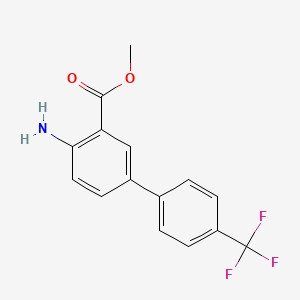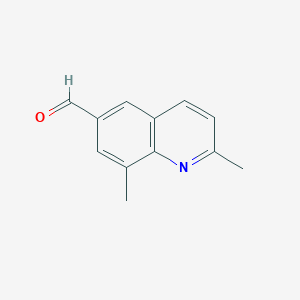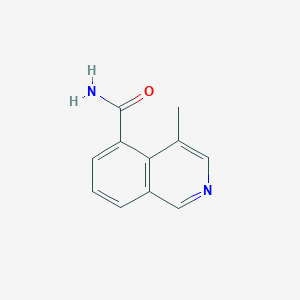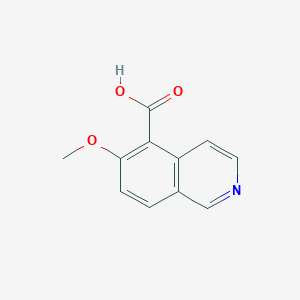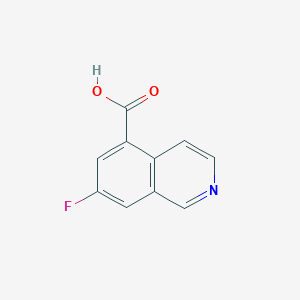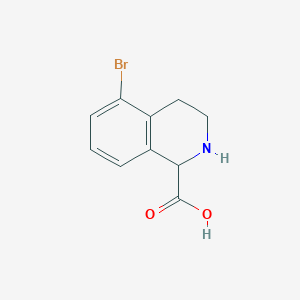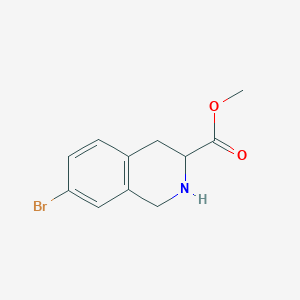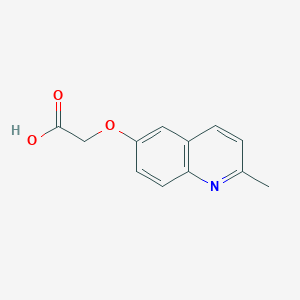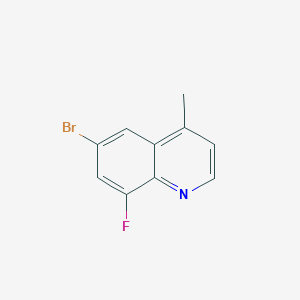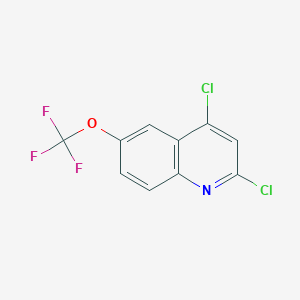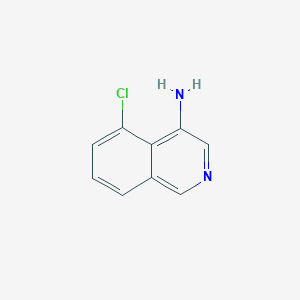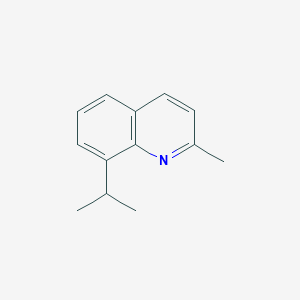
Quinoline, 2-methyl-8-(1-methylethyl)-
Vue d'ensemble
Description
Quinoline, 2-methyl-8-(1-methylethyl)- is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its characteristic double-ring structure, which consists of a benzene ring fused with a pyridine ring. This compound is significant due to its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Méthodes De Préparation
The synthesis of Quinoline, 2-methyl-8-(1-methylethyl)- can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent .
Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as ultrasound irradiation and microwave-assisted synthesis. These methods aim to improve yield, reduce reaction time, and minimize environmental impact .
Analyse Des Réactions Chimiques
Quinoline, 2-methyl-8-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at specific positions on the quinoline ring. .
Applications De Recherche Scientifique
Quinoline, 2-methyl-8-(1-methylethyl)- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, tuberculosis, and cancer.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Quinoline, 2-methyl-8-(1-methylethyl)- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. Additionally, these compounds can interfere with the function of cellular membranes and disrupt metabolic processes .
Comparaison Avec Des Composés Similaires
Quinoline, 2-methyl-8-(1-methylethyl)- can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and broader range of applications.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
4-Hydroxyquinoline: Studied for its potential as an antimicrobial and anticancer agent
The uniqueness of Quinoline, 2-methyl-8-(1-methylethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propriétés
IUPAC Name |
2-methyl-8-propan-2-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9(2)12-6-4-5-11-8-7-10(3)14-13(11)12/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUDEEQGHVKELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(C)C)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90536944 | |
| Record name | 2-Methyl-8-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72804-94-5 | |
| Record name | 2-Methyl-8-(1-methylethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72804-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-8-(propan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90536944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901083.png)
![Methyl 4-amino-3'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7901089.png)
